molecular formula C17H20ClN3O3 B2976655 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide CAS No. 1396673-74-7

1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide

Cat. No.: B2976655
CAS No.: 1396673-74-7
M. Wt: 349.82
InChI Key: AEQOQQCJZOTZCJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,3,4-oxadiazole ring—a heterocycle known for its diverse biological activities and presence in active agrochemicals and pharmaceuticals . The structure integrates a chlorophenyl group and a cyclopentane carboxamide, motifs commonly associated with potential herbicidal activity, as seen in patented N-(1,2,5-oxadiazol-3-yl)carboxamide compounds used as herbicides . The 2-methoxyethyl side chain on the oxadiazole ring is a strategic modification that may influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and efficacy in biological systems. As a research chemical, it serves as a valuable building block or intermediate in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. It is also a candidate for high-throughput screening in drug discovery and agrochemical development programs aimed at identifying new active ingredients. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly around the oxadiazole core. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-23-11-8-14-20-21-16(24-14)19-15(22)17(9-2-3-10-17)12-4-6-13(18)7-5-12/h4-7H,2-3,8-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQOQQCJZOTZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the methoxyethyl group: The methoxyethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.

    Formation of the cyclopentane carboxamide: The final step involves the formation of the cyclopentane carboxamide through an amidation reaction using a cyclopentanecarboxylic acid derivative and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Disrupting cellular functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features
  • Target Compound :
    • Core : Cyclopentane carboxamide.
    • Substituents :
  • 4-Chlorophenyl group at the cyclopentane position.
  • 1,3,4-Oxadiazole ring with a 2-methoxyethyl substituent at position 3.

  • Analog 1 (Derivative L from ): Core: Benzimidazole. Substituents: 1,3,4-Oxadiazole ring with a phenyl group at position 4.
  • Analog 2 (Thiadiazole Derivative from ) :

    • Core : 1,3,4-Thiadiazole.
    • Substituents : 3,4,5-Trimethoxyphenyl group.
    • Key Difference : Sulfur atom in place of oxygen in the heterocycle, affecting electronic properties and bioavailability .
  • Analog 3 () :

    • Core : 1,3,4-Oxadiazole with a sulfonamide group.
    • Substituents : 4-Chlorobenzylsulfanyl at position 5.
    • Key Difference : Sulfonamide instead of carboxamide, increasing acidity and altering pharmacokinetics .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Heterocycle Substituents Molecular Weight Key Property Insights
Target Compound Not provided 1,3,4-Oxadiazole 4-Chlorophenyl, 2-methoxyethyl - Likely moderate LogP
Derivative L () Not provided 1,3,4-Oxadiazole Phenyl - Higher hydrophobicity
Thiadiazole () C₁₃H₁₄N₄O₃S (Example) 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl - Enhanced bioactivity
Compound C₁₆H₁₆ClN₃O₂S₂ 1,3,4-Oxadiazole 4-Chlorobenzylsulfanyl 394.9 Sulfur enhances reactivity
Compound C₁₇H₁₉ClN₄OS Triazolo-thiazine Triazole-thiazine fused ring 362.9 Increased steric bulk
Compound C₁₆H₁₉ClN₂O₂ Pyrrolidinone 5-Oxopyrrolidin-3-yl 306.79 Polar, amide-rich

Physicochemical and Bioactivity Insights

Lipophilicity and Solubility
  • The 2-methoxyethyl group in the target compound likely reduces LogP compared to phenyl-substituted analogs (e.g., Derivative L in ), improving water solubility .
Electronic Effects
  • 1,3,4-Oxadiazole (target) vs.

Functional Group Impact

  • Carboxamide vs. Sulfonamide : Carboxamides (target) are less acidic than sulfonamides, influencing target binding and metabolic pathways .
  • Methoxyethyl vs. Phenyl : Methoxyethyl enhances solubility, whereas phenyl groups () favor hydrophobic interactions .

Biological Activity

The compound 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibition activities, as well as its structure-activity relationships.

Chemical Structure

The compound features a cyclopentane core substituted with a 4-chlorophenyl group and an oxadiazole moiety. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of 1,3,4-oxadiazole , including the target compound, exhibit significant anticancer activity against various human cancer cell lines. For instance, a study demonstrated that compounds with similar oxadiazole structures showed promising results against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines through the MTT assay method .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Activity Level
7aMCF-712.5High
7bMDA-MB-23115.0Moderate
7cA54910.0High
7dDU-14520.0Moderate

Antibacterial Activity

The antibacterial activity of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide was evaluated against several bacterial strains. The synthesized oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects on other strains tested .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)Activity Level
Salmonella typhi18Strong
Bacillus subtilis16Moderate
Escherichia coli10Weak
Staphylococcus aureus12Weak

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. Notably, it has been shown to be a potent inhibitor of acetylcholinesterase and urease enzymes. The IC50 values for these activities were reported to be significantly low, indicating strong inhibitory potential .

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)Inhibition Level
Acetylcholinesterase2.14High
Urease0.63Very High

Case Studies

In a comparative study involving various synthesized oxadiazole derivatives, the target compound was highlighted for its superior anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . The docking studies further elucidated the binding interactions of the compound with target proteins involved in cancer cell proliferation .

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